N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-16-7-2-4-9-18(16)27-15-20(26)25(14-13-24-12-6-11-22-24)21-23-17-8-3-5-10-19(17)28-21/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLWGMCIRUQJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound incorporates both pyrazole and benzothiazole moieties, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. Its structure includes:
- Pyrazole ring : Contributes to various biological activities, particularly in anticancer and anti-inflammatory contexts.
- Benzothiazole group : Known for its role in antimicrobial and anticancer properties.
- Acetamide linkage : Enhances solubility and bioavailability.
Table 1: Structural Features
| Component | Description |
|---|---|
| Pyrazole | Heterocyclic compound with diverse activity |
| Benzothiazole | Associated with anticancer effects |
| Acetamide | Improves solubility |
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are pivotal in various cancers.
Case Study: Inhibition of BRAF(V600E)
A series of studies have demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring significantly enhance inhibitory potency against this target .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit COX-II activity, reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and TNF-α .
Antimicrobial Activity
The benzothiazole component is linked to antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections. Research on related compounds suggests potential effectiveness against various pathogens .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interacts with enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Alters signaling pathways associated with cell proliferation and inflammation.
- DNA Interaction : Potentially binds to DNA or RNA, affecting gene expression related to cancer and inflammation.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s benzothiazole core is shared with Compounds 20 and 5a–m , whereas benzimidazole analogs (e.g., ) exhibit distinct bioactivity profiles due to altered hydrogen-bonding capacity . Substitutions on the benzothiazole (e.g., 4-chloro in vs.
Linker and Substituent Effects: The ethyl-pyrazole linker in the target compound contrasts with thioether () or triazole () linkers, which may alter conformational flexibility and metabolic stability.
Biological Activity Trends :
- Compounds with triazole-thioether linkers () show broad-spectrum antimicrobial activity, suggesting that linker chemistry significantly impacts efficacy .
- The 23% inhibition observed for a pyrazole-ethyl benzothiazole carboxamide () highlights the importance of the acetamide vs. carboxamide distinction in activity .
Key Observations:
- Ultrasound-assisted synthesis () offers advantages in efficiency and yield over traditional reflux methods .
- The target compound’s synthesis likely parallels EDCI/HOBt-mediated coupling () but may require optimization for the sterically hindered o-tolyloxy group.
Pharmacokinetic and Physicochemical Properties
Table 3: Molecular Property Comparison
Key Observations:
- The target compound’s predicted LogP (~3.2) aligns with drug-like solubility and permeability criteria, though the o-tolyloxy group may increase metabolic susceptibility.
Q & A
Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide?
Methodological Answer: The synthesis involves sequential coupling reactions. First, the benzo[d]thiazole moiety is introduced via nucleophilic substitution using 2-aminobenzothiazole and an α-bromoacetamide intermediate. The pyrazole-ethyl chain is then appended via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as described in analogous acetamide derivatives . Key steps include:
- Solvent selection (e.g., DMF or THF) for solubility of intermediates.
- Catalysts: CuI for CuAAC or K₂CO₃ for SN2 reactions .
- Characterization via melting point, IR (C=O stretch ~1650–1700 cm⁻¹), and NMR (e.g., singlet for acetamide CH₃ at δ 2.1–2.3 ppm) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.3% deviation) .
- NMR spectroscopy :
- ¹H NMR: Confirm benzothiazole aromatic protons (δ 7.1–8.3 ppm) and pyrazole CH (δ 7.5–8.0 ppm).
- ¹³C NMR: Identify carbonyl (C=O, δ ~165–170 ppm) and thiazole C=S (δ ~125–135 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for N-(thiazol-2-yl)acetamide derivatives .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Methodological Answer: Docking studies (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases or GPCRs):
- Protein preparation : Retrieve a crystal structure (PDB) and remove water/ligands.
- Ligand optimization : Generate 3D conformers of the compound using Gaussian at the B3LYP/6-31G* level.
- Binding analysis : Focus on the acetamide and benzothiazole groups, which often form hydrogen bonds with catalytic residues (e.g., Asp86 in α-glucosidase) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acarbose, ΔG = −8.5 kcal/mol) .
Q. How should researchers address contradictory data in pharmacological assays?
Methodological Answer: Contradictions (e.g., in IC₅₀ values) may arise from assay conditions or impurity interference. Mitigate via:
Q. What strategies optimize solubility for in vivo studies?
Methodological Answer: Improve aqueous solubility via:
Q. How can computational methods resolve spectral ambiguities in characterization?
Methodological Answer: For overlapping NMR peaks or IR bands:
- DFT calculations : Simulate ¹H/¹³C NMR shifts using Gaussian (B3LYP/6-311+G**) and compare with experimental data .
- 2D NMR : Use HSQC to correlate ambiguous protons with carbons (e.g., benzothiazole CH vs. pyrazole CH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
